molecular formula C17H15F2N3 B2669703 1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole CAS No. 2415535-10-1

1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole

Cat. No. B2669703
CAS RN: 2415535-10-1
M. Wt: 299.325
InChI Key: NLJARWNLLYQMJE-UHFFFAOYSA-N
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Description

Azetidine is a saturated heterocyclic compound with a four-membered ring containing three carbon atoms and one nitrogen atom . Benzimidazole is a fused aromatic compound made up of benzene and imidazole . The compound you mentioned seems to be a complex structure that includes both these moieties, along with a difluorophenyl group.


Synthesis Analysis

The synthesis of azetidine derivatives often involves the reaction of an amino acid derivative with a suitable electrophile . Benzimidazoles, on the other hand, are typically synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The azetidine ring, being a four-membered ring, would likely introduce some strain into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and benzimidazole moieties, as well as the difluorophenyl group. Azetidines are known to participate in a variety of reactions, including ring-opening reactions . Benzimidazoles, being aromatic, are relatively stable but can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazoles are crystalline solids , and azetidines are liquids or low-melting solids .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

1-[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3/c18-14-6-5-12(7-15(14)19)8-21-9-13(10-21)22-11-20-16-3-1-2-4-17(16)22/h1-7,11,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJARWNLLYQMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)F)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

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